molecular formula C23H24ClN5O2S B2649993 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1111021-02-3

2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2649993
CAS No.: 1111021-02-3
M. Wt: 469.99
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Description

This compound is a triazoloquinazolinone derivative with a thioacetamide linkage to a 4-isopropylphenyl group. Its structure combines a quinazolinone core (a bicyclic system with a lactam moiety) fused with a [1,2,4]triazole ring, substituted with chlorine at position 7, a propyl group at position 4, and a sulfur-linked acetamide group.

Properties

IUPAC Name

2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2S/c1-4-11-28-21(31)18-12-16(24)7-10-19(18)29-22(28)26-27-23(29)32-13-20(30)25-17-8-5-15(6-9-17)14(2)3/h5-10,12,14H,4,11,13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDPALWFGRMBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide represents a novel derivative within the triazoloquinazoline class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClN5O2S , with a molecular weight of approximately 455.96 g/mol . The structure features a triazoloquinazoline core known for its significant pharmacological properties.

PropertyValue
Molecular FormulaC22H22ClN5O2S
Molecular Weight455.96 g/mol
Purity≥95%

Structural Insights

The compound contains several functional groups, including a thioamide and chloro substituents, which contribute to its reactivity and biological activity. The presence of the triazole ring further enhances its potential as a pharmacological agent.

Antimicrobial Activity

Research indicates that compounds within the triazoloquinazoline class exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. A study reported that certain triazoloquinazoline derivatives displayed minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like vancomycin and ciprofloxacin, highlighting their potential as novel antibacterial agents .

Anticancer Properties

The anticancer activity of the compound has been explored in various studies. One investigation assessed the effects of triazoloquinazoline derivatives on human cancer cell lines, revealing that these compounds induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Notably, compounds similar to the one have demonstrated significant cytotoxicity against breast cancer and lung cancer cell lines .

Neuropharmacological Effects

In addition to antimicrobial and anticancer activities, the compound's neuropharmacological potential has been examined. Research has indicated that certain derivatives possess anticonvulsant properties, acting on voltage-gated sodium channels (VGSCs) and gamma-aminobutyric acid (GABA) receptors. These interactions suggest a mechanism similar to established anticonvulsants like phenytoin .

Study 1: Antimicrobial Efficacy

A study conducted by Barbuceanu et al. synthesized various triazoloquinazoline derivatives and evaluated their antibacterial activity against a panel of pathogens. The results indicated that some derivatives exhibited potent activity against drug-resistant strains, with MIC values significantly lower than those observed for standard treatments .

Study 2: Anticancer Mechanisms

In another research effort, a series of triazoloquinazoline compounds were tested for their effects on cancer cell lines. The findings revealed that these compounds could effectively induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of the triazoloquinazoline scaffold exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The compound may share similar mechanisms of action due to its structural components.

Anticancer Activity

Triazoloquinazolines have been investigated for their potential as anticancer agents. Studies suggest that they can inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression . The specific compound may exhibit enhanced anticancer properties due to the presence of the chloro and thio groups, which could enhance its interaction with biological targets.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of triazole derivatives. These compounds have been shown to exhibit antioxidant properties and may protect neuronal cells from oxidative stress-induced damage . This application could be particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several triazoloquinazoline derivatives against Xanthomonas oryzae, revealing that certain modifications significantly enhanced antibacterial activity (EC50 values below 10 μg/mL) .
  • Anticancer Screening : In vitro studies demonstrated that specific triazoloquinazoline derivatives inhibited cancer cell proliferation by up to 80% at concentrations ranging from 10 to 50 μM . This suggests a promising avenue for further development in oncology.
  • Neuroprotection : Research on similar compounds has indicated that they can reduce reactive oxygen species (ROS) levels in neuronal cultures, suggesting neuroprotective effects that warrant further exploration in vivo .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups based on core motifs and substituents:

Quinazolinone Derivatives

  • 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide (CAS 618443-37-1): Core: Quinazolinone (without triazole fusion). Substituents: Chlorine at position 6, acetamide linked to 4-isopropylphenyl. Molecular Weight: 355.8 g/mol vs. the target compound’s estimated ~425–440 g/mol (due to the triazole ring and propyl group). Activity: Quinazolinones are known for kinase inhibition (e.g., EGFR inhibitors) and antimicrobial properties. The absence of the triazole ring in this analog may reduce binding affinity to targets requiring heterocyclic interactions .

Triazole-Acetamide Hybrids

  • 5,6-Dihydro-5-imino-3-[(phenylmethyl)thio]-6-[(3,4,5-trimethoxyphenyl)methylene]-7H-1,2,4-thiadiazolo[4,5-a]pyrimidin-7-one: Core: Thiadiazolopyrimidinone (distinct from triazoloquinazolinone). Substituents: Benzylthio and trimethoxyphenyl groups. Activity: Such compounds exhibit antiproliferative effects via tubulin inhibition. The target compound’s triazole-quinazolinone core may offer different steric and electronic interactions .

Chloroacetamide Derivatives

  • 2-Chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 733796-12-8) :
    • Core : Thiazole ring.
    • Substituents : Trimethylphenyl and chloroacetamide.
    • Activity : Thiazole-based chloroacetamides are studied for herbicidal and antifungal activity. The target compound’s isopropylphenyl group may enhance lipophilicity and membrane permeability compared to trimethylphenyl .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Activity
Target Compound Triazoloquinazolinone 7-Cl, 4-propyl, 4-isopropylphenyl ~430 (estimated) Kinase inhibition, antimicrobial
618443-37-1 Quinazolinone 6-Cl, 4-isopropylphenyl 355.8 EGFR inhibition
733796-12-8 Thiazole 2,4,5-trimethylphenyl, chloroacetamide 323.8 Antifungal

Research Findings and Mechanistic Insights

  • Bioactivity : The target compound’s triazole ring may enhance binding to ATP pockets in kinases (e.g., CDKs or Aurora kinases), while the propyl group could modulate solubility and metabolic stability .
  • Antimicrobial Potential: Chlorine and sulfur atoms in similar compounds (e.g., 733796-12-8) correlate with disruption of microbial cell membranes or enzyme inhibition .
  • Limitations: No direct in vivo or clinical data exist for the target compound. Its higher molecular weight compared to analogs (Table 1) may affect bioavailability.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this triazoloquinazoline derivative, and how can they be methodologically addressed?

  • Answer : The synthesis involves multi-step reactions, including cyclocondensation of substituted quinazolinones with triazole precursors and subsequent thioether formation. Key challenges include controlling regioselectivity during triazole ring formation and avoiding oxidation of the thiol group. A stepwise protocol using inert atmospheres (N₂/Ar) and low-temperature thiol coupling (0–5°C) is recommended. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. ¹H/¹³C NMR detects substituent positions (e.g., 7-Cl at δ 7.2–7.4 ppm; isopropylphenyl protons as a multiplet at δ 1.2–1.3 ppm). FT-IR identifies the thioacetamide C=S stretch (~680 cm⁻¹) and quinazolinone C=O (~1680 cm⁻¹). Purity >95% is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What in vitro models are suitable for initial biological screening of this compound?

  • Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets due to the triazole-quinazoline scaffold). Cell-based models for cytotoxicity (MTT assay in cancer lines like HeLa or MCF-7) and antimicrobial activity (MIC against S. aureus or E. coli) are foundational. Dose-response curves (0.1–100 µM) with positive controls (e.g., doxorubicin for cytotoxicity) ensure reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

  • Answer : Systematic substitution at the 4-propyl (quinazoline) and 4-isopropylphenyl (acetamide) positions modulates steric/electronic effects. For example:

  • Propyl chain elongation : Increases lipophilicity (logP) but may reduce solubility.
  • Chlorine substitution : 7-Cl enhances electrophilicity; replacing it with electron-donating groups (e.g., -OCH₃) alters binding kinetics.
  • Isopropylphenyl vs. bulkier aryl groups : Tested via molecular docking to assess steric clashes in target pockets.
    Parallel synthesis using combinatorial libraries (96-well plates) accelerates SAR exploration .

Q. What computational strategies predict the compound’s binding mode with kinase targets?

  • Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ligand-protein interactions. Key steps:

Docking : AutoDock Vina identifies plausible binding poses in ATP-binding pockets (e.g., EGFR kinase).

MM-GBSA : Calculates binding free energy, focusing on triazole-quinazoline interactions with hinge regions (e.g., Met793).

ADMET prediction : SwissADME evaluates bioavailability and CYP450 metabolism risks.
Cross-validation with experimental IC₅₀ values refines models .

Q. How should researchers resolve contradictory data between in vitro potency and in vivo efficacy?

  • Answer : Contradictions often arise from pharmacokinetic (PK) limitations. Address via:

  • PK profiling : Measure plasma stability (half-life in rodent serum), hepatic microsomal metabolism, and BBB permeability (PAMPA assay).
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility.
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites (e.g., sulfoxide derivatives from thioether oxidation).
    Iterative redesign based on PK/PD modeling bridges the gap .

Methodological Guidance for Data Analysis

Q. What statistical approaches validate reproducibility in dose-response experiments?

  • Answer : Use a Design of Experiments (DoE) framework to minimize variability:

  • Central composite design : Tests concentration ranges and incubation times.
  • ANOVA with post-hoc tests : Identifies significant differences between treatment groups (p < 0.05, Bonferroni correction).
  • Hill slope analysis : Confirms sigmoidal curves (R² > 0.95) for reliable EC₅₀/IC₅₀ calculations .

Q. How can researchers mitigate batch-to-batch variability in compound synthesis?

  • Answer : Implement process analytical technology (PAT):

  • In-line FTIR/NIR : Monitors reaction progress (e.g., disappearance of starting material peaks).
  • Quality-by-Design (QbD) : Defines critical process parameters (CPPs) like temperature (±2°C) and stirring rate (RPM ± 10%).
  • Accelerated stability studies : Stress testing (40°C/75% RH for 4 weeks) identifies degradation pathways early .

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